
Bromovulone III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromovulone III is a natural product found in Clavularia viridis with data available.
Scientific Research Applications
Anti-Tumor Activity in Prostate Cancer Cells
Bromovulone III, a cyclopentenone prostanoid isolated from the soft coral Clavularia viridis, has been identified to possess significant anti-tumor activity. It is notably more effective than other prostaglandins like PGA1, PGA2, and delta12-PGJ2 in prostate cancer cells, specifically the PC-3 cells. This compound induces apoptosis (programmed cell death) through the activation of various caspases and Bid cleavage, primarily via a Fas-mediated pathway without causing DNA damage (Chiang et al., 2006).
Inducing Apoptosis in Hepatocellular Carcinoma
Bromovulone III has demonstrated effectiveness in inducing apoptosis in human hepatocellular carcinoma cells (Hep3B cells). The mechanism involves the activation of m-calpain, caspase-12, and the transcription factor CHOP/GADD153, suggesting the involvement of endoplasmic reticulum (ER) stress. Additionally, a secondary mitochondrial swelling and depolarization of mitochondrial membrane potential were observed, indicating an interaction between ER and mitochondria (Chiang et al., 2005).
Cytotoxicity Against Various Cancer Cells
Bromovulone III has shown promising cytotoxicity against several cancer cell types, including human prostate (PC-3) and colon (HT29) cancer cells. This finding was derived from bioassay-directed fractionation studies on Clavularia viridis (Shen et al., 2004).
properties
Product Name |
Bromovulone III |
|---|---|
Molecular Formula |
C21H29BrO4 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl (E,7E)-7-[(2R)-4-bromo-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29BrO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1 |
InChI Key |
SEUGRXZAXYVQIH-WSLYZSCVSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Br)O |
Canonical SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Br)O |
synonyms |
bromovulone III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)
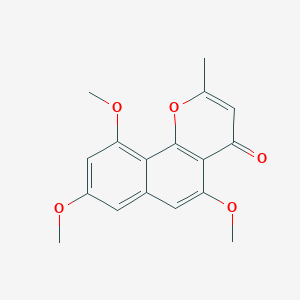
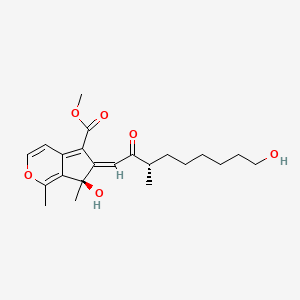
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)


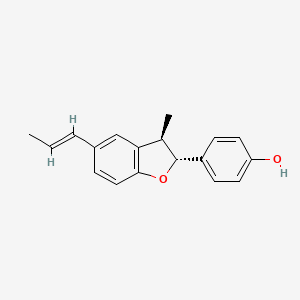
![(2R,3R,3aS,5S)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1250299.png)
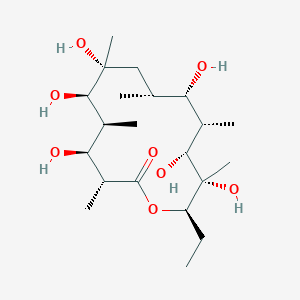

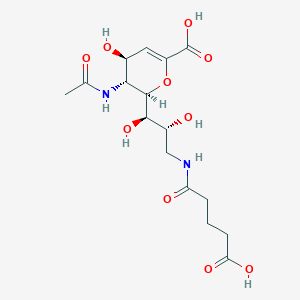
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1250307.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1250310.png)